molecular formula C17H24N2O5S B2768082 Trans-Tert-Butyl 1,4,5,5A,6,12A-Hexahydroazepino[4,5-F]Benzo[B][1,4,5]Oxathiazepine-3(2H)-Carboxylate 7,7-Dioxide CAS No. 1251007-66-5

Trans-Tert-Butyl 1,4,5,5A,6,12A-Hexahydroazepino[4,5-F]Benzo[B][1,4,5]Oxathiazepine-3(2H)-Carboxylate 7,7-Dioxide

Cat. No. B2768082
CAS RN: 1251007-66-5
M. Wt: 368.45
InChI Key: CRQDRWLAFBMKRI-STQMWFEESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Trans-Tert-Butyl 1,4,5,5A,6,12A-Hexahydroazepino[4,5-F]Benzo[B][1,4,5]Oxathiazepine-3(2H)-Carboxylate 7,7-Dioxide is a useful research compound. Its molecular formula is C17H24N2O5S and its molecular weight is 368.45. The purity is usually 95%.
BenchChem offers high-quality Trans-Tert-Butyl 1,4,5,5A,6,12A-Hexahydroazepino[4,5-F]Benzo[B][1,4,5]Oxathiazepine-3(2H)-Carboxylate 7,7-Dioxide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Trans-Tert-Butyl 1,4,5,5A,6,12A-Hexahydroazepino[4,5-F]Benzo[B][1,4,5]Oxathiazepine-3(2H)-Carboxylate 7,7-Dioxide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Supramolecular Chemistry

The compound’s unique heterocyclic framework lends itself to supramolecular chemistry. Researchers have investigated its interactions with metal ions and its potential as a building block for complex structures . These studies contribute to our understanding of molecular recognition and self-assembly.

Organic Synthesis

In the realm of synthetic chemistry, incorporating tert-butyl groups into heterocycles has gained prominence. The introduction of a tert-butyl group can enhance biological activity, stability, and lipophilicity. Researchers have successfully synthesized tert-butyl-substituted derivatives of this compound, expanding the toolbox for drug design .

Antimicrobial Agents

While specific studies on this compound’s antimicrobial properties are scarce, its structural features warrant exploration. Novel derivatives could potentially serve as antimicrobial agents, contributing to the fight against infectious diseases .

Cancer Research

Although direct evidence is limited, the compound’s core structure resembles other indole-based molecules with reported anticancer properties. Researchers have designed related compounds, such as 2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indoles, as potential anti-tumor agents . Further investigations are needed to validate its efficacy in cancer therapy.

Materials Science

The compound’s fused heterocyclic system may find applications in materials science. Researchers have explored similar structures for their fluorescent properties and as components in optoelectronic devices . Investigating its behavior in different environments could reveal novel material properties.

properties

IUPAC Name

tert-butyl (1S,11S)-9,9-dioxo-2-oxa-9λ6-thia-10,14-diazatricyclo[9.5.0.03,8]hexadeca-3,5,7-triene-14-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24N2O5S/c1-17(2,3)24-16(20)19-10-8-12-13(9-11-19)23-14-6-4-5-7-15(14)25(21,22)18-12/h4-7,12-13,18H,8-11H2,1-3H3/t12-,13-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRQDRWLAFBMKRI-STQMWFEESA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2C(CC1)OC3=CC=CC=C3S(=O)(=O)N2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1CC[C@H]2[C@H](CC1)OC3=CC=CC=C3S(=O)(=O)N2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24N2O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Trans-Tert-Butyl 1,4,5,5A,6,12A-Hexahydroazepino[4,5-F]Benzo[B][1,4,5]Oxathiazepine-3(2H)-Carboxylate 7,7-Dioxide

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